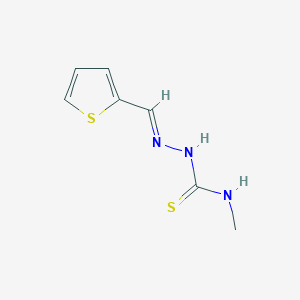
2-thiophenecarbaldehyde N-methylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thiophenecarbaldehyde N-methylthiosemicarbazone, also known as Tp4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Tp4 belongs to the family of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-thiophenecarbaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme required for DNA synthesis. 2-thiophenecarbaldehyde N-methylthiosemicarbazone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB signaling pathway. Additionally, 2-thiophenecarbaldehyde N-methylthiosemicarbazone can modulate the immune response by activating T-cells and natural killer cells.
Biochemical and Physiological Effects:
2-thiophenecarbaldehyde N-methylthiosemicarbazone has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation. 2-thiophenecarbaldehyde N-methylthiosemicarbazone can also modulate the activity of various enzymes and transcription factors, leading to changes in gene expression and cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-thiophenecarbaldehyde N-methylthiosemicarbazone is its high potency and selectivity towards cancer cells, making it an attractive candidate for cancer therapy. The compound is also relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of 2-thiophenecarbaldehyde N-methylthiosemicarbazone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-thiophenecarbaldehyde N-methylthiosemicarbazone in various diseases.
Direcciones Futuras
There are several future directions for 2-thiophenecarbaldehyde N-methylthiosemicarbazone research, including the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-thiophenecarbaldehyde N-methylthiosemicarbazone in various diseases. The compound could also be further modified to improve its potency and selectivity towards specific cancer types. Finally, 2-thiophenecarbaldehyde N-methylthiosemicarbazone could be used in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce the risk of drug resistance.
In conclusion, 2-thiophenecarbaldehyde N-methylthiosemicarbazone is a promising compound with potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-thiophenecarbaldehyde N-methylthiosemicarbazone have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 2-thiophenecarbaldehyde N-methylthiosemicarbazone and to develop effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-thiophenecarbaldehyde N-methylthiosemicarbazone involves the reaction of 2-thiophenecarboxaldehyde with N-methylthiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The purity and yield of 2-thiophenecarbaldehyde N-methylthiosemicarbazone can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
2-thiophenecarbaldehyde N-methylthiosemicarbazone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and neurodegenerative disorders. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-thiophenecarbaldehyde N-methylthiosemicarbazone also has antiviral activity against HIV-1 and hepatitis C virus (HCV) by inhibiting viral replication.
Propiedades
Nombre del producto |
2-thiophenecarbaldehyde N-methylthiosemicarbazone |
|---|---|
Fórmula molecular |
C7H9N3S2 |
Peso molecular |
199.3 g/mol |
Nombre IUPAC |
1-methyl-3-[(E)-thiophen-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C7H9N3S2/c1-8-7(11)10-9-5-6-3-2-4-12-6/h2-5H,1H3,(H2,8,10,11)/b9-5+ |
Clave InChI |
GVSCOAYJXHCUMB-WEVVVXLNSA-N |
SMILES isomérico |
CNC(=S)N/N=C/C1=CC=CS1 |
SMILES |
CNC(=S)NN=CC1=CC=CS1 |
SMILES canónico |
CNC(=S)NN=CC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)
![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)

![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)

![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)



![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
